Heptadecanoyl-coa

Catalog No.
S617451
CAS No.
3546-17-6
M.F
C38H68N7O17P3S
M. Wt
1020.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heptadecanoyl-coa

CAS Number

3546-17-6

Product Name

Heptadecanoyl-coa

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] heptadecanethioate

Molecular Formula

C38H68N7O17P3S

Molecular Weight

1020.0 g/mol

InChI

InChI=1S/C38H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29(47)66-22-21-40-28(46)19-20-41-36(50)33(49)38(2,3)24-59-65(56,57)62-64(54,55)58-23-27-32(61-63(51,52)53)31(48)37(60-27)45-26-44-30-34(39)42-25-43-35(30)45/h25-27,31-33,37,48-49H,4-24H2,1-3H3,(H,40,46)(H,41,50)(H,54,55)(H,56,57)(H2,39,42,43)(H2,51,52,53)/t27-,31-,32-,33+,37-/m1/s1

InChI Key

DRABUZIHHACUPI-DUPKZGIXSA-N

SMILES

CCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Synonyms

coenzyme A, heptadecanoyl-, coenzyme A, heptadecyl-, heptadecanoyl-CoA, heptadecanoyl-coenzyme A, heptadecyl-CoA, heptadecyl-coenzyme A

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Isomeric SMILES

CCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Studying Lipid Metabolism:

  • Substrate for enzymes: Heptadecanoyl-CoA acts as a substrate for various enzymes involved in fatty acid oxidation and elongation. Studying its interactions with these enzymes helps researchers understand the regulation and mechanisms of these processes.
  • Investigating fatty acid disorders: By using Heptadecanoyl-CoA in cell cultures or animal models, researchers can investigate the underlying causes of fatty acid disorders, such as medium-chain acyl-CoA dehydrogenase deficiency (MCADD) [].

Studying Glucose Metabolism:

  • Investigating the link between fatty acids and glucose: Heptadecanoyl-CoA can be used to study the interplay between fatty acid metabolism and glucose metabolism. Researchers can assess how changes in fatty acid levels, represented by Heptadecanoyl-CoA, affect glucose uptake and utilization in cells [].
  • Understanding the role of specific proteins in glucose metabolism: Heptadecanoyl-CoA can be employed to investigate the function of specific proteins involved in glucose metabolism. By observing how these proteins interact with Heptadecanoyl-CoA, researchers can gain insights into their role in regulating glucose homeostasis.

Other Applications:

  • Studying mitochondrial function: Heptadecanoyl-CoA can be used to assess mitochondrial function, as it plays a role in fatty acid transport into the mitochondria for energy production.
  • Developing new drugs: Researchers are exploring the potential of using Heptadecanoyl-CoA in developing new drugs for various metabolic disorders, including fatty liver disease and diabetes [].

Heptadecanoyl-Coenzyme A is a long-chain saturated fatty acyl-CoA with the molecular formula C₃₈H₆₈N₇O₁₇P₃S. It is formed through the condensation of the thiol group of coenzyme A with the carboxylic acid group of heptadecanoic acid, a fatty acid containing seventeen carbon atoms. This compound plays a critical role in lipid metabolism, serving as an essential intermediate in various biochemical pathways, particularly in the synthesis and degradation of fatty acids and lipids .

  • Heptadecanoyl-CoA functions as a carrier molecule for the long-chain fatty acid moiety within cells.
  • The CoA group allows the hydrophobic fatty acid to be transported within the mostly aqueous cellular environment [].
  • In the mitochondria, the breakdown of Heptadecanoyl-CoA through beta-oxidation generates energy (ATP) for cellular processes [].
  • Heptadecanoyl-CoA itself is not likely to be a major safety hazard as it's a naturally occurring intermediate metabolite.
  • However, excess levels of long-chain fatty acids or their CoA esters can be detrimental and contribute to various health conditions.

  • Fatty Acid Metabolism: It acts as a substrate for acyl-CoA synthetase, which catalyzes the conversion of fatty acids into their respective acyl-CoA derivatives. This reaction is crucial for the activation of fatty acids before they undergo β-oxidation.
  • Sphingolipid Biosynthesis: Heptadecanoyl-Coenzyme A is utilized by serine palmitoyltransferase in the synthesis of sphingolipids, where it contributes to the formation of ceramides and other complex sphingolipids .
  • Lipid Transport: It is involved in lipid transport processes, facilitating the movement of fatty acids across cellular membranes .

The biological activity of Heptadecanoyl-Coenzyme A is primarily linked to its role in lipid metabolism. It is essential for:

  • Energy Production: Through β-oxidation, Heptadecanoyl-Coenzyme A is broken down to generate acetyl-CoA, which enters the citric acid cycle for ATP production.
  • Biosynthesis of Lipid Molecules: It contributes to the synthesis of complex lipids necessary for cellular structure and function, including phospholipids and sphingolipids.
  • Regulatory Functions: The levels of Heptadecanoyl-Coenzyme A can influence metabolic pathways and cellular signaling related to energy homeostasis and lipid storage .

Heptadecanoyl-Coenzyme A can be synthesized through various methods:

  • Enzymatic Synthesis: The most common method involves enzymatic reactions where heptadecanoic acid is activated by acyl-CoA synthetase in the presence of ATP and coenzyme A. This reaction produces Heptadecanoyl-Coenzyme A along with AMP and pyrophosphate.
  • Chemical Synthesis: Although less common, chemical synthesis routes may involve coupling reactions that link heptadecanoic acid with coenzyme A under specific conditions to yield Heptadecanoyl-Coenzyme A.
  • Extraction from Biological Sources: Heptadecanoyl-Coenzyme A can also be isolated from biological tissues where it naturally occurs as part of metabolic pathways .

Heptadecanoyl-Coenzyme A has several applications in research and industry:

  • Biochemical Research: It serves as an important reagent in studies related to lipid metabolism, providing insights into fatty acid activation and utilization.
  • Standard Reference Material: It is used as an internal standard in mass spectrometry for quantifying fatty acids and their derivatives in biological samples .
  • Pharmaceutical Research: Understanding its role in metabolic pathways can lead to developments in treatments for metabolic disorders related to lipid metabolism .

Interaction studies involving Heptadecanoyl-Coenzyme A focus on its binding properties with various enzymes involved in lipid metabolism. These studies reveal:

  • Enzyme Specificity: The compound interacts specifically with enzymes such as acyl-CoA synthetases and serine palmitoyltransferase, influencing their activity and substrate specificity.
  • Metabolic Regulation: Changes in levels of Heptadecanoyl-Coenzyme A can affect metabolic flux through pathways involving fatty acid synthesis and degradation, highlighting its regulatory role .

Heptadecanoyl-Coenzyme A shares structural similarities with other long-chain acyl-CoA derivatives. Here are some comparable compounds:

Compound NameMolecular FormulaChain Length (C)Unique Features
Palmitoyl-Coenzyme AC₃₄H₆₂N₇O₁₆P₂S16Most common acyl-CoA involved in lipid metabolism
Stearoyl-Coenzyme AC₃₆H₆₄N₇O₁₆P₂S18Saturated fatty acid; involved in membrane formation
Myristoyl-Coenzyme AC₃₂H₅₂N₇O₁₆P₂S14Plays a role in protein acylation

Uniqueness of Heptadecanoyl-Coenzyme A

Heptadecanoyl-Coenzyme A is unique due to its specific chain length (17 carbons), which distinguishes it from other common acyl-CoA derivatives. Its involvement in both energy production and complex lipid biosynthesis underlines its importance in cellular metabolism. Additionally, its specific interactions with certain enzymes provide insights into metabolic regulation that may not be observed with other similar compounds.

Physical Description

Solid

XLogP3

2.2

Hydrogen Bond Acceptor Count

22

Hydrogen Bond Donor Count

9

Exact Mass

1019.36052589 g/mol

Monoisotopic Mass

1019.36052589 g/mol

Heavy Atom Count

66

Other CAS

3546-17-6

Wikipedia

Heptadecanoyl-CoA

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl CoAs [FA0705]

Dates

Modify: 2023-08-15

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